molecular formula C60H95NO8 B14258658 2,3,6,7,10,11-Hexakis(heptyloxy)-1-nitrotriphenylene CAS No. 221147-18-8

2,3,6,7,10,11-Hexakis(heptyloxy)-1-nitrotriphenylene

Cat. No.: B14258658
CAS No.: 221147-18-8
M. Wt: 958.4 g/mol
InChI Key: GXEYQSHDKCLVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7,10,11-Hexakis(heptyloxy)-1-nitrotriphenylene typically involves the alkylation of 2,3,6,7,10,11-hexahydroxytriphenylene with heptyl bromide in the presence of a base such as potassium carbonate. The nitro group is introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid .

Industrial Production Methods

The use of continuous flow reactors could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,6,7,10,11-Hexakis(heptyloxy)-1-nitrotriphenylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,3,6,7,10,11-Hexakis(heptyloxy)-1-nitrotriphenylene involves its ability to form columnar liquid crystalline phases. These phases facilitate charge transport through π-π stacking interactions between the triphenylene cores. The nitro group can participate in electron-withdrawing interactions, affecting the electronic properties of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6,7,10,11-Hexakis(heptyloxy)-1-nitrotriphenylene is unique due to its combination of heptyloxy groups and a nitro group, which together influence its solubility, electronic properties, and ability to form ordered structures. This makes it particularly suitable for specific applications in organic electronics and materials science .

Properties

CAS No.

221147-18-8

Molecular Formula

C60H95NO8

Molecular Weight

958.4 g/mol

IUPAC Name

2,3,6,7,10,11-hexaheptoxy-1-nitrotriphenylene

InChI

InChI=1S/C60H95NO8/c1-7-13-19-25-31-37-64-53-43-48-49-44-55(66-39-33-27-21-15-9-3)56(67-40-34-28-22-16-10-4)46-51(49)58-52(50(48)45-54(53)65-38-32-26-20-14-8-2)47-57(68-41-35-29-23-17-11-5)60(59(58)61(62)63)69-42-36-30-24-18-12-6/h43-47H,7-42H2,1-6H3

InChI Key

GXEYQSHDKCLVJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=C(C(=C(C=C24)OCCCCCCC)OCCCCCCC)[N+](=O)[O-])OCCCCCCC)OCCCCCCC)OCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.